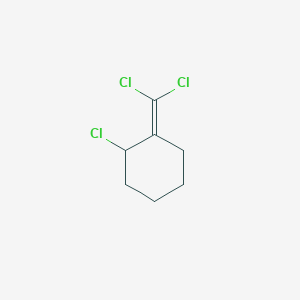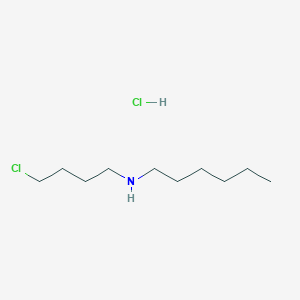
N-(4-chlorobutyl)hexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a hexylamine backbone with a 4-chlorobutyl substituent. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)hexan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of hexan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. This method can be adapted to synthesize N-(4-chlorobutyl)hexan-1-amine by starting with the appropriate nitrile precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorobutyl)hexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Oxidation: Formation of amides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobutyl)hexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of N-(4-chlorobutyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexylamine: A simpler amine with a hexyl group, lacking the 4-chlorobutyl substituent.
4-Chlorobutylamine: Contains the 4-chlorobutyl group but lacks the hexylamine backbone.
N,N-Dimethylbutylamine: A related compound with dimethyl substitution on the amine group.
Uniqueness
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is unique due to the combination of the hexylamine backbone and the 4-chlorobutyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
88090-13-5 |
|---|---|
Molekularformel |
C10H23Cl2N |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
N-(4-chlorobutyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-2-3-4-6-9-12-10-7-5-8-11;/h12H,2-10H2,1H3;1H |
InChI-Schlüssel |
UUYJDJXEQSSDFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
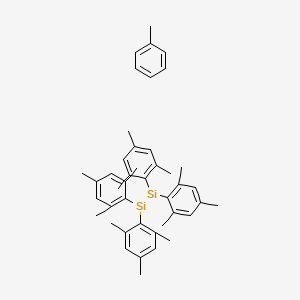
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
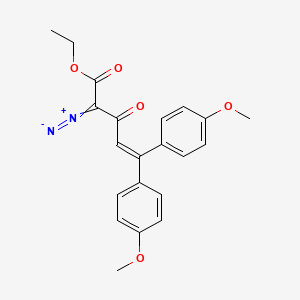
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
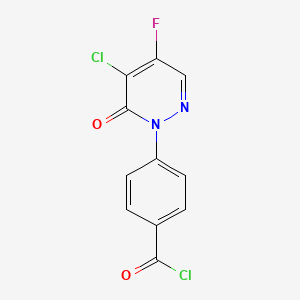
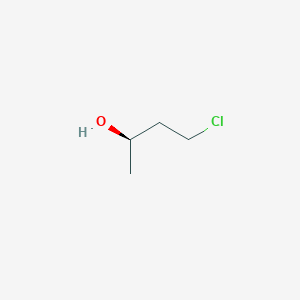
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
